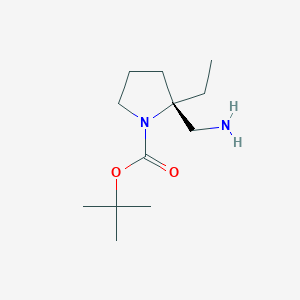![molecular formula C10H18ClN3O B3028208 2-Isopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride CAS No. 1707367-86-9](/img/structure/B3028208.png)
2-Isopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of spiro compounds can involve multiple steps and key reactions. For example, the synthesis of 2,6,10,14,18,22-hexaazaspiro[11.11]tricosane, as described in the second paper, involves seven steps starting from pentaerythritol. Key steps include successive cyclizations and reductions, which are common in the synthesis of complex organic molecules. Although the exact synthesis of 2-Isopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride is not detailed, similar strategies may be employed in its synthesis .
Molecular Structure Analysis
The molecular structure of spiro compounds is typically complex, featuring multiple rings and stereocenters. The first paper discusses a spiro compound with a mixture of diastereomeric hemiacetals, indicating the presence of chiral centers. The absolute stereochemistry was determined using NOE experiments, which could also be relevant for analyzing the molecular structure of this compound .
Chemical Reactions Analysis
Spiro compounds can undergo various chemical reactions, including cyclizations, dehydration, and reductions. The first paper mentions the dehydration of a spiro compound to form an optically pure spiroether, which is a type of chemical reaction that could be relevant to the compound . Understanding these reactions can provide insights into the reactivity and potential transformations of this compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of spiro compounds can vary widely depending on their specific structure. While the papers do not provide information on the physical and chemical properties of this compound, they do discuss properties of related compounds. For instance, the identification of a precursor compound in the first paper was verified by chromatographic and spectral data, which are important techniques for determining physical and chemical properties . Similar methods could be used to analyze the properties of the compound .
Applications De Recherche Scientifique
Agonist Activity in Receptor Research
A study by Röver et al. (2000) highlights the application of triazaspiro[4.5]decan-4-one derivatives in receptor research. They identified these compounds as high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor. These ligands exhibit selectivity versus opioid receptors and act as full agonists in biochemical assays. This research aids in understanding receptor functions and could assist in drug development for targeting specific receptor pathways (Röver et al., 2000).
Antimicrobial Properties
Dalloul et al. (2017) synthesized a series of 1,2,4,8-tetraazaspiro[4.5]dec-2-enes, which demonstrated significant antimicrobial activity against various microbial strains. This suggests potential applications in developing new antimicrobial agents (Dalloul et al., 2017).
Ultrasound-Assisted Synthesis
Velupula et al. (2021) explored the ultrasound-assisted synthesis of triazaspiro[4.5]decan-4-one urea derivatives. This environmentally friendly method offers energy efficiency and greater selectivity, showcasing a potential application in green chemistry (Velupula et al., 2021).
N-Halamine Coated Cotton for Antimicrobial and Detoxification Applications
Ren et al. (2009) synthesized a compound involving triazaspiro[4.5]decane and applied it to cotton fabrics, resulting in antimicrobial properties and the capability to detoxify chemical mustard. This research opens avenues in material science for creating functional fabrics (Ren et al., 2009).
Anticancer Properties
Guillon et al. (2020) synthesized a derivative of triazaspiro[4.5]decan-4-one, which showed cytotoxic potential against various human leukemia cell lines. This underscores the compound's potential application in cancer research and therapy (Guillon et al., 2020).
Safety and Hazards
The compound has a GHS07 pictogram, with a signal word “Warning”. It has hazard statements H317, and precautionary statements P261, P272, P280, P302 + P352, P333 + P313, P362 + P364 . It falls under the hazard classification of Skin Sens. 1 . It’s storage class code is 11 - Combustible Solids . The WGK is 3 . The flash point is not applicable .
Propriétés
IUPAC Name |
2-propan-2-yl-1,3,8-triazaspiro[4.5]dec-1-en-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.ClH/c1-7(2)8-12-9(14)10(13-8)3-5-11-6-4-10;/h7,11H,3-6H2,1-2H3,(H,12,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVDNTLYXYWQKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2(CCNCC2)C(=O)N1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1707367-86-9 | |
| Record name | 1,3,8-Triazaspiro[4.5]dec-1-en-4-one, 2-(1-methylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1707367-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B3028125.png)


![(2S,3S)-Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B3028130.png)

![N~1~-({5-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl}methyl)-N~1~,N~2~-dimethylethane-1,2-diamine](/img/structure/B3028135.png)



![8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B3028141.png)
![5,7-dichloro-2-cyclopropyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3028143.png)


